4-Chlorokynurenine - 75802-84-5

4-Chlorokynurenine

Catalog Number: EVT-256785
CAS Number: 75802-84-5
Molecular Formula: C10H11ClN2O3
Molecular Weight: 242.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-Chlorokynurenine is a synthetic, chlorinated analog of kynurenic acid, a naturally occurring neuromodulator. [] It acts as a prodrug for 7-chlorokynurenic acid (7-Cl-KYNA), a potent and selective antagonist of the glycine co-agonist (GlyB) site of the N-methyl-D-aspartate (NMDA) receptor. [] This mechanism makes 4-Cl-KYN a valuable tool in researching the role of NMDA receptors in various neurological and psychiatric disorders.

4-Cl-KYN readily crosses the blood-brain barrier, a significant advantage over 7-Cl-KYNA, which has limited penetration. [, ] Once inside the brain, 4-Cl-KYN is converted to 7-Cl-KYNA primarily within activated astrocytes, allowing for targeted action at sites of injury or disease. [, ]

Synthesis Analysis

While this document focuses on summarizing research applications and avoids specific synthetic procedures, a study by Maharjan et al. [] describes the biosynthesis of 4-Cl-KYN using enzymes from the taromycin biosynthetic pathway in the marine bacterium Saccharomonospora sp. CNQ-490. The process involves four enzymes, starting with the chlorination of L-tryptophan by the flavin-dependent tryptophan chlorinase Tar14 and its partner Tar15. Further enzymatic steps by a chlorinated substrate-selective tryptophan 2,3-dioxygenase (Tar13) and kynurenine formamidase (Tar16) lead to the formation of 4-Cl-KYN. []

Chemical Reactions Analysis

The primary chemical reaction involving 4-Cl-KYN in a biological context is its enzymatic conversion to 7-Cl-KYNA. This conversion occurs through transamination, primarily within activated astrocytes. [] Additionally, 4-Cl-KYN can be metabolized into 4-chloro-3-hydroxyanthranilic acid, which inhibits the synthesis of quinolinic acid, an endogenous NMDA receptor agonist. [, ]

Mechanism of Action

4-Cl-KYN's mechanism of action is primarily attributed to its active metabolite, 7-Cl-KYNA. After crossing the blood-brain barrier, 4-Cl-KYN is converted to 7-Cl-KYNA, which then acts as a selective antagonist of the glycineB site on NMDA receptors. [, ] This antagonism inhibits NMDA receptor overstimulation by glutamate, thus preventing excitotoxicity and subsequent neuronal damage. [] This mechanism makes 4-Cl-KYN a potential candidate for studying neuroprotective strategies in conditions involving excitotoxicity.

Applications
  • Neuroprotection: 4-Cl-KYN has demonstrated neuroprotective effects in preclinical models of excitotoxicity. It effectively attenuated quinolinate- and malonate-induced neurotoxicity in rat striatum by increasing 7-Cl-KYNA levels at the site of injury. [] Similarly, systemic administration of 4-Cl-KYN provided protection against quinolinate neurotoxicity in the rat hippocampus. []

  • Anticonvulsant Activity: Research suggests that 4-Cl-KYN may have anticonvulsant properties. In a rat model, 4-Cl-KYN effectively attenuated kainate-induced seizures and neuronal loss by increasing 7-Cl-KYNA concentrations in limbic brain regions. [] This finding suggests a potential application in studying therapeutic strategies for temporal lobe epilepsy.

  • Pain Management: Studies have investigated the role of 4-Cl-KYN in managing pain, specifically its antihyperalgesic activity. While this document avoids discussing drug dosage and clinical trials, research indicates potential in this area. []

  • Parkinson's Disease: Research suggests a potential role of 4-Cl-KYN in addressing levodopa-induced dyskinesias (LID) in Parkinson's disease. While this document refrains from discussing clinical trials and specific results, findings indicate that 4-Cl-KYN may reduce LID in MPTP-lesioned monkeys while maintaining L-Dopa's antiparkinsonian effects. []

Future Directions
  • Optimizing Drug Delivery: Further research is needed to optimize the delivery of 4-Cl-KYN and enhance its conversion to 7-Cl-KYNA within the brain. Strategies may include developing novel delivery systems or exploring co-administration with agents that inhibit 7-Cl-KYNA efflux from the brain. []

  • Understanding Individual Responses: Exploring the pharmacogenetics of 4-Cl-KYN metabolism and transport may help predict individual responses and optimize treatment strategies. []

7-Chlorokynurenic Acid (7-Cl-KYNA)

  • Relevance: 7-Chlorokynurenic Acid is the primary active metabolite of 4-Chlorokynurenine. [, , , , ] While 7-Cl-KYNA displays promising therapeutic potential, its limited brain penetration necessitates the use of 4-Chlorokynurenine as a brain-penetrant prodrug. [, ]

N-Acetyl-4-Chlorokynurenine

  • Compound Description: N-Acetyl-4-Chlorokynurenine is a novel acetylated metabolite of 4-Chlorokynurenine. [, ] It has been shown to inhibit renal and hepatic transporters involved in drug excretion. [, ]
  • Relevance: Although N-Acetyl-4-Chlorokynurenine does not interfere with 4-Chlorokynurenine's uptake across the blood-brain barrier via the LAT1 transporter, its inhibitory effect on excretion transporters suggests a potential role in modulating the pharmacokinetics of 4-Chlorokynurenine and other drugs. [, ]

Kynurenic Acid (KYNA)

  • Relevance: Kynurenic Acid is the endogenous analog of 7-Chlorokynurenic acid, and both are metabolites of tryptophan. [, ] The structural similarities between Kynurenic Acid and 7-Cl-KYNA highlight the importance of the kynurenine pathway in modulating NMDA receptor activity. Additionally, the shared limitation of poor blood-brain barrier penetration underscores the need for prodrug strategies, as exemplified by 4-Chlorokynurenine. []

L-Kynurenine

  • Compound Description: L-Kynurenine is a metabolite of tryptophan and a precursor to Kynurenic Acid. [] It is produced in the central nervous system and implicated in various physiological and pathological processes. []
  • Relevance: L-Kynurenine is a key intermediate in the kynurenine pathway and the direct precursor to Kynurenic Acid. [] Understanding its metabolism is crucial for elucidating the mechanisms of action of 4-Chlorokynurenine and its active metabolite, 7-Cl-KYNA, both of which target the kynurenine pathway to influence NMDA receptor function. []

5,7-Dichlorokynurenic Acid (5,7-Cl2-KYNA)

  • Compound Description: 5,7-Dichlorokynurenic Acid is a potent glycine/NMDA receptor antagonist with potential therapeutic interest. [] Similar to 7-Cl-KYNA, its clinical application is hampered by its limited ability to cross the blood-brain barrier. []
  • Relevance: 5,7-Dichlorokynurenic Acid shares a similar structure and mechanism of action with 7-Chlorokynurenic acid, both acting as glycine/NMDA receptor antagonists. [] The comparable challenge of limited blood-brain barrier penetration for both compounds further emphasizes the value of prodrug strategies like the one employed with 4-Chlorokynurenine. []

L-4,6-Dichlorokynurenine (4,6-Cl2-KYN)

  • Compound Description: L-4,6-Dichlorokynurenine is an amino acid and a precursor to 5,7-Dichlorokynurenic Acid. [] It exhibits affinity for the large neutral amino acid transporter at the blood-brain barrier, suggesting its potential as a prodrug for delivering 5,7-Dichlorokynurenic Acid to the brain. []
  • Relevance: L-4,6-Dichlorokynurenine represents a parallel prodrug approach to that of 4-Chlorokynurenine, aiming to circumvent the blood-brain barrier limitations of its active metabolite, 5,7-Dichlorokynurenic Acid. [] This highlights the importance of utilizing prodrug strategies for centrally acting drugs with poor brain penetration. []

6-Chlorotryptophan

  • Compound Description: 6-Chlorotryptophan is an inhibitor of quinolinate synthesis. [] It is metabolized to 4-Chlorokynurenine and 7-Chlorokynurenic Acid in vivo. []
  • Relevance: 6-Chlorotryptophan's metabolic conversion to 4-Chlorokynurenine and 7-Chlorokynurenic Acid suggests an alternative route for the formation of these compounds in vivo. [] It also underscores the interconnectedness of metabolic pathways involved in tryptophan metabolism and their influence on kynurenine pathway dynamics. []

4-Chloro-3-Hydroxyanthranilic Acid

  • Compound Description: 4-Chloro-3-Hydroxyanthranilic Acid is a metabolite of 4-Chlorokynurenine. [, , ] It acts as an inhibitor of quinolinic acid synthesis, further contributing to the neuroprotective effects associated with 4-Chlorokynurenine administration. [, ]
  • Relevance: As a metabolite of 4-Chlorokynurenine, 4-Chloro-3-Hydroxyanthranilic Acid provides an additional mechanism for the therapeutic effects observed with 4-Chlorokynurenine administration. [, ] Its inhibition of quinolinic acid synthesis, coupled with 7-Cl-KYNA's NMDA receptor antagonism, suggests a multifaceted neuroprotective action of 4-Chlorokynurenine. [, ]

Quinolinic Acid

  • Compound Description: Quinolinic Acid is an endogenous NMDA receptor agonist and excitotoxin. [, , ] Excessive Quinolinic Acid levels are implicated in various neurological disorders. []
  • Relevance: Quinolinic Acid represents the opposing action to that of 7-Chlorokynurenic acid at NMDA receptors. [, ] While 7-Cl-KYNA blocks NMDA receptors, Quinolinic Acid activates them, highlighting the delicate balance of these pathways in regulating neuronal excitability. The ability of 4-Chlorokynurenine's metabolite, 4-Chloro-3-Hydroxyanthranilic Acid, to inhibit Quinolinic Acid synthesis further emphasizes the therapeutic potential of targeting this pathway. [, , ]

Properties

CAS Number

75802-84-5

Product Name

4-Chlorokynurenine

IUPAC Name

2-amino-4-(2-amino-4-chlorophenyl)-4-oxobutanoic acid

Molecular Formula

C10H11ClN2O3

Molecular Weight

242.66 g/mol

InChI

InChI=1S/C10H11ClN2O3/c11-5-1-2-6(7(12)3-5)9(14)4-8(13)10(15)16/h1-3,8H,4,12-13H2,(H,15,16)

InChI Key

HQLHZNDJQSRKDT-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N

Solubility

Soluble in DMSO

Synonyms

3-(4-chloroanthraniloyl)-DL-alanine
4-chloro-DL-kynurenine
4-chlorokynurenine

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C(=O)CC(C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.